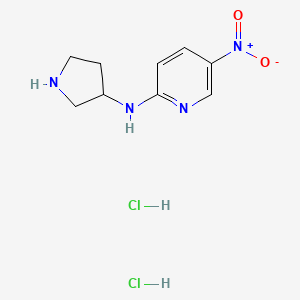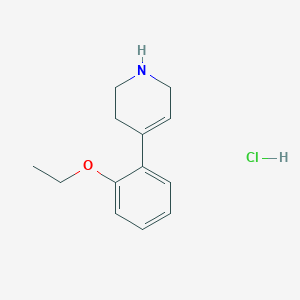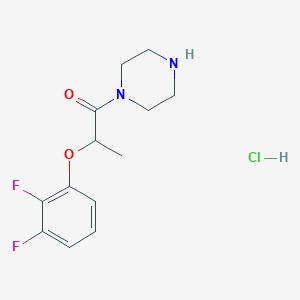
2-(2,3-Difluorophenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride
Descripción general
Descripción
2-(2,3-Difluorophenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride, also known as DFPP, is a chemical compound that has gained significant attention in scientific research. DFPP is a selective serotonin reuptake inhibitor (SSRI) that has been found to have potential in the treatment of various psychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activities : A study by Chu et al. (1991) described the synthesis and antibacterial activities of temafloxacin hydrochloride, a potent member of the 4-pyridone-3-carboxylic acid class of antibacterial agents, which has a structure similar to the compound (Chu et al., 1991).
Pharmacological Evaluation of Derivatives : Kumar et al. (2017) synthesized and evaluated the pharmacological properties of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, exploring its antidepressant and antianxiety activities (Kumar et al., 2017).
Potential Dual Antihypertensive Agents : Marvanová et al. (2016) synthesized new derivatives similar to the queried compound as potential dual antihypertensive agents. These compounds were prepared as hydrochloride salts and evaluated for their pharmacological properties (Marvanová et al., 2016).
Assay Method for Quality Control : Dwivedi et al. (2003) developed a high-performance liquid chromatographic assay method for quality control and stability studies of a new CVS disorder agent, highlighting the significance of analytical methods in ensuring the quality of such compounds (Dwivedi et al., 2003).
FAAH Inhibitors with Improved Solubility : Beliaev et al. (2016) prepared novel ionizable derivatives similar to the queried compound, demonstrating their role as peripherally selective FAAH inhibitors with significantly improved aqueous solubility (Beliaev et al., 2016).
Synthesis of Pharmaceutical Intermediates : Quan (2006) described the synthesis of 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate, highlighting the importance of these compounds in the pharmaceutical industry (Quan, 2006).
Antimalarial Agents and Structure-Activity Relationships : Mendoza et al. (2011) synthesized piperazine and pyrrolidine derivatives and evaluated them for their antiplasmodial activity, showing the potential of such compounds in antimalarial research (Mendoza et al., 2011).
Propiedades
IUPAC Name |
2-(2,3-difluorophenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2.ClH/c1-9(13(18)17-7-5-16-6-8-17)19-11-4-2-3-10(14)12(11)15;/h2-4,9,16H,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSINAIJBFUZME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCNCC1)OC2=C(C(=CC=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Difluorophenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3,5-Difluorophenyl)methyl]piperidine](/img/structure/B1423009.png)
![[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol](/img/structure/B1423010.png)


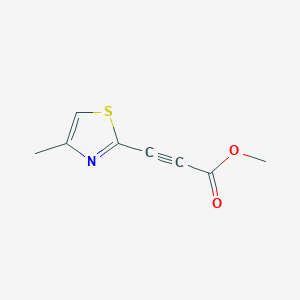
![5-Chloro-6-[(methylsulfanyl)methyl]pyridin-2-amine](/img/structure/B1423017.png)

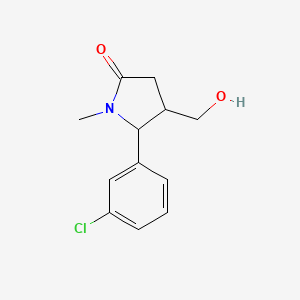
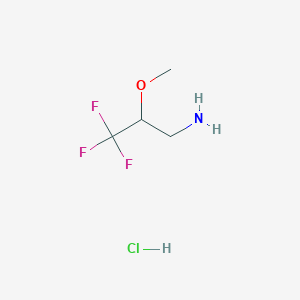
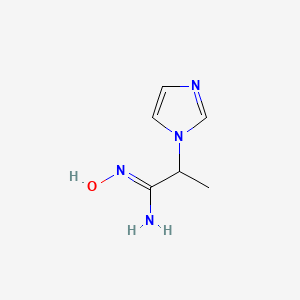
![Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride](/img/structure/B1423027.png)
![methyl 4-methyl-3-{[(4-methyl-1H-imidazol-5-yl)methyl]amino}benzoate](/img/structure/B1423028.png)
